A Guide to the Comprehensive Structural Analysis of 2-(Pyrrolidin-3-yl)ethanol Hydrochloride: A Methodological Whitepaper
A Guide to the Comprehensive Structural Analysis of 2-(Pyrrolidin-3-yl)ethanol Hydrochloride: A Methodological Whitepaper
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-(Pyrrolidin-3-yl)ethanol hydrochloride (CAS: 664364-46-9), a key heterocyclic building block in pharmaceutical development. The pyrrolidine motif is a cornerstone in medicinal chemistry, appearing in numerous natural alkaloids and synthetic drugs, including cognitive-enhancing racetam-class derivatives.[1][2][3] An unambiguous confirmation of its molecular structure is a critical prerequisite for its use in drug synthesis, ensuring stereochemical integrity, purity, and regulatory compliance. This document details the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. It is intended for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for methodological choices, ensuring a robust and self-validating analytical workflow.
Introduction: The Significance of a Well-Characterized Intermediate
2-(Pyrrolidin-3-yl)ethanol hydrochloride is a chiral bifunctional molecule featuring a secondary amine within a five-membered ring and a primary alcohol side chain. Its hydrochloride salt form enhances stability and aqueous solubility, making it a versatile intermediate.[1][4] The precise arrangement of these functional groups, including the stereochemistry at the C3 position of the pyrrolidine ring, is paramount as it directly influences the biological activity and safety profile of the final active pharmaceutical ingredient (API).
This guide approaches structural analysis as an integrated process, where each technique provides a unique and complementary piece of the molecular puzzle. We will proceed from foundational spectroscopic methods that confirm functional groups and connectivity to the definitive three-dimensional structure determination by X-ray crystallography.
Physicochemical Properties
A baseline understanding of the molecule's properties is the first step in any analytical endeavor.
| Property | Value | Source |
| CAS Number | 664364-46-9 | [1][4] |
| Molecular Formula | C₆H₁₄ClNO (or C₆H₁₃NO·HCl) | [1][4] |
| Molecular Weight | 151.63 g/mol | [1][4] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Storage | Sealed, dry, room temperature | [4] |
The Analytical Workflow: A Multi-Technique Approach
A robust structural characterization does not rely on a single method. Instead, it follows a logical progression, using orthogonal techniques to build a complete and verifiable picture of the molecule.
Caption: Integrated workflow for structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule in solution. For 2-(Pyrrolidin-3-yl)ethanol hydrochloride, both ¹H and ¹³C NMR are essential.
Expertise & Rationale: Solvent and Sample Preparation
The choice of solvent is critical. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices due to the high polarity and salt nature of the analyte.
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Causality: Using a protic deuterated solvent like CD₃OD or D₂O causes the labile protons on the alcohol (O-H) and the ammonium group (N-H₂⁺) to exchange with deuterium. This simplifies the ¹H NMR spectrum by causing their signals to disappear or become very broad, eliminating complex coupling patterns and allowing for clearer observation of the C-H framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of 2-(Pyrrolidin-3-yl)ethanol hydrochloride in ~0.7 mL of a suitable deuterated solvent (e.g., CD₃OD).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling relationships and an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.
Data Interpretation: Expected Signals
The molecule's structure dictates a predictable pattern of signals. The hydrochloride form results in a protonated amine (ammonium), which significantly deshields adjacent protons.
Caption: Key proton environments for NMR analysis.
| Proton Environment (¹H NMR) | Approx. Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrrolidine C4-H₂ | 1.8 - 2.2 | Multiplet | Aliphatic protons, complex splitting due to diastereotopicity. |
| Ethanol Cα-H₂ | 1.6 - 1.9 | Multiplet | Coupled to C3-H and Cβ-H₂. |
| Pyrrolidine C3-H | 2.3 - 2.7 | Multiplet | Chiral center, coupled to protons at C2, C4, and the ethanol side chain. |
| Pyrrolidine C2-H₂ & C5-H₂ | 3.2 - 3.6 | Multiplets | Deshielded due to proximity to the electron-withdrawing N-H₂⁺ group. |
| Ethanol Cβ-H₂ (CH₂OH) | 3.6 - 3.9 | Triplet/Multiplet | Deshielded by the electronegative oxygen atom. |
| O-H, N-H₂⁺ | Variable (4.0 - 9.0) | Broad Singlets | Positions are concentration/solvent dependent; often exchanged in CD₃OD/D₂O. |
| Carbon Environment (¹³C NMR) | Approx. Chemical Shift (δ, ppm) | Notes |
| Pyrrolidine C4 | 28 - 32 | Standard aliphatic carbon. |
| Ethanol Cα | 35 - 40 | Aliphatic side-chain carbon. |
| Pyrrolidine C3 | 40 - 45 | Chiral center carbon. |
| Pyrrolidine C2 & C5 | 48 - 55 | Deshielded by the adjacent nitrogen atom. |
| Ethanol Cβ (CH₂OH) | 60 - 65 | Carbon bearing the hydroxyl group. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Expertise & Rationale: Sample Preparation
The sample is best analyzed as a solid using either a KBr (potassium bromide) pellet or an Attenuated Total Reflectance (ATR) accessory.
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Causality: The KBr pellet method involves intimately mixing the sample with dry KBr powder and pressing it into a transparent disk. KBr is used because it is transparent to IR radiation in the typical analysis range (~4000-400 cm⁻¹). This avoids solvent peaks that could obscure analyte signals. ATR is a modern, faster alternative that requires minimal sample preparation.
Experimental Protocol: FTIR-ATR
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.
-
Sample Application: Place a small amount of the solid 2-(Pyrrolidin-3-yl)ethanol hydrochloride onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Data Interpretation: Key Absorption Bands
The spectrum will be dominated by absorptions from the O-H, N-H, C-H, and C-O bonds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Alcohol (O-H) | Stretching | 3200 - 3600 | Strong, Broad |
| Ammonium (N-H₂⁺) | Stretching | 2400 - 3200 | Strong, Broad (often overlaps with O-H) |
| Alkane (C-H) | Stretching | 2850 - 2960 | Strong, Sharp |
| Ammonium (N-H) | Bending | 1500 - 1650 | Medium, Broad |
| Alcohol (C-O) | Stretching | 1050 - 1150 | Strong |
The very broad band observed above 3000 cm⁻¹ is a classic indicator of hydrogen-bonded O-H and N-H groups, consistent with the alcohol and hydrochloride salt structure.[5][6]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern.
Expertise & Rationale: Ionization Technique
Electrospray Ionization (ESI) is the method of choice for this molecule.
-
Causality: ESI is a "soft" ionization technique ideal for polar, non-volatile molecules like hydrochloride salts. It typically generates a protonated molecular ion [M+H]⁺ in the positive ion mode. The observed mass will correspond to the free base (C₆H₁₃NO) plus a proton, as the chloride counter-ion is lost.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in a suitable solvent, typically methanol or a water/acetonitrile mixture.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination to confirm the elemental composition.
Data Interpretation: Expected Ions
| Ion | Formula | Calculated m/z | Notes |
| [M+H]⁺ | [C₆H₁₄NO]⁺ | 116.1070 | The protonated molecular ion of the free base. This is the primary ion of interest. |
| [M-H₂O+H]⁺ | [C₆H₁₂N]⁺ | 98.0964 | A common fragment resulting from the loss of water from the protonated molecular ion. |
Observing the [M+H]⁺ ion at m/z 116.1070 with high accuracy provides strong evidence for the molecular formula C₆H₁₃NO.
X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods define connectivity, only single-crystal X-ray crystallography can unambiguously reveal the three-dimensional arrangement of atoms in space, including bond lengths, bond angles, and absolute stereochemistry.[7][8]
Expertise & Rationale: The Crystallization Challenge
The rate-limiting step for this technique is growing a single, high-quality crystal suitable for diffraction.[7] This requires slowly bringing a supersaturated solution to a state of minimum solubility.
-
Causality: Rapid precipitation or "crashing out" leads to a polycrystalline powder or poorly ordered crystals that will not diffract X-rays coherently. Slow, controlled crystal growth allows the molecules to pack into a highly ordered, repeating lattice, which is the fundamental requirement for diffraction.[8]
Experimental Protocol: Crystallization and Data Collection
-
Crystal Growth:
-
Method: Slow evaporation is a common starting point. Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or an isopropanol/water mixture) to near saturation. Loosely cap the vial and leave it in a vibration-free environment for several days to weeks.
-
Alternative: Vapor diffusion, where a solution of the compound is allowed to equilibrate with a vapor of an "anti-solvent" (in which the compound is poorly soluble), is another powerful technique.
-
-
Crystal Selection & Mounting: Using a microscope, select a single, well-formed crystal (ideally 0.1-0.3 mm in each dimension) with sharp edges and no visible defects.[9] Mount the crystal on a goniometer head.
-
Data Collection: Place the mounted crystal on a diffractometer. A stream of cold nitrogen (~100 K) is used to protect the crystal from radiation damage and improve data quality. The instrument rotates the crystal while irradiating it with a focused beam of X-rays, collecting the resulting diffraction pattern on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The atomic positions are determined (solved) and then adjusted (refined) to achieve the best possible fit between the calculated and observed diffraction data.
Data Interpretation: The Final Structure
The final output is a complete 3D model of the molecule as it exists in the crystal lattice. This provides:
-
Unambiguous Connectivity: Confirmation of the atomic framework.
-
Precise Geometry: Accurate bond lengths and angles.
-
Stereochemistry: The relative and (if a chiral precursor was used or anomalous dispersion data is collected) absolute configuration at the C3 chiral center.
-
Intermolecular Interactions: A detailed view of hydrogen bonding between the ammonium group, the hydroxyl group, and the chloride counter-ion, which dictates the crystal packing.
Conclusion
The structural analysis of 2-(Pyrrolidin-3-yl)ethanol hydrochloride is a case study in modern analytical chemistry, requiring a synergistic and logical workflow. By combining the insights from Mass Spectrometry (molecular formula), IR Spectroscopy (functional groups), NMR Spectroscopy (atomic connectivity), and X-ray Crystallography (3D structure), a scientist can build an unassailable, data-rich dossier on the compound. This multi-faceted approach ensures the identity, purity, and structural integrity of this vital pharmaceutical intermediate, providing the confidence needed for its application in advanced drug development and synthesis.
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